
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to an indanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 7-hydroxy-6-nitroindan-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones’ reagent or o-iodoxybenzoic acid (IBX).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, IBX
Reduction: Hydrogen gas with a catalyst, metal hydrides
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amino group
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxyl groups can influence its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-hydroxy-6-nitro-2,3-dihydro-1H-inden-1-one: Unique due to the combination of bromine, hydroxyl, and nitro groups on an indanone core.
7-Hydroxy-6-nitroindan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-6-nitroindan-1-one: Lacks the hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness
This compound is unique due to the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C9H6BrNO4 |
|---|---|
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
4-bromo-7-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO4/c10-5-3-6(11(14)15)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2 |
InChI-Schlüssel |
QFIBPCFIYFLJPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C(=CC(=C21)Br)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
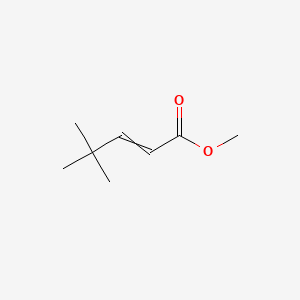
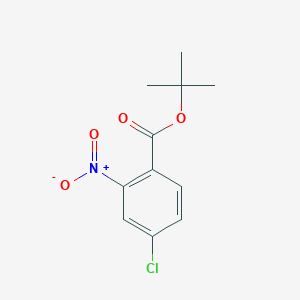
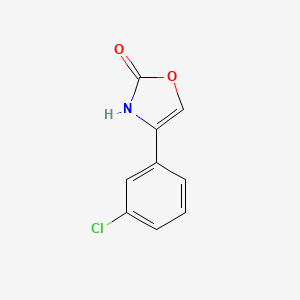
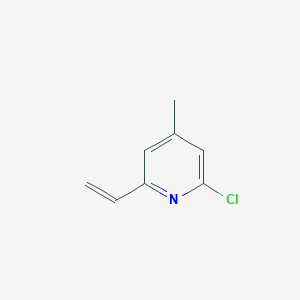
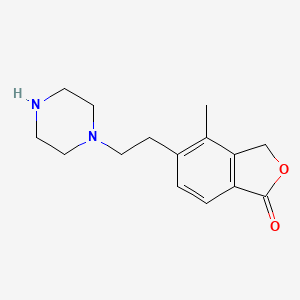
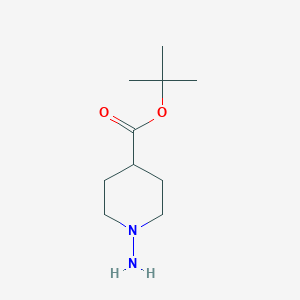
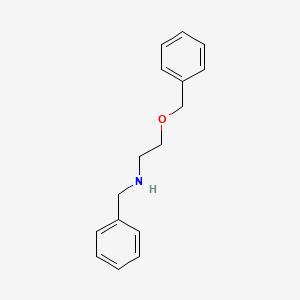
![Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate](/img/structure/B8612485.png)
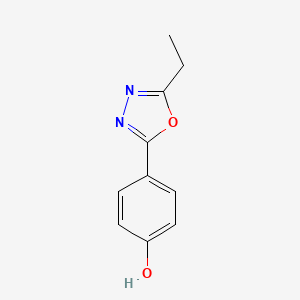
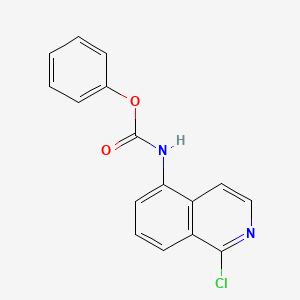
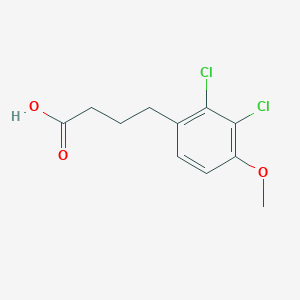
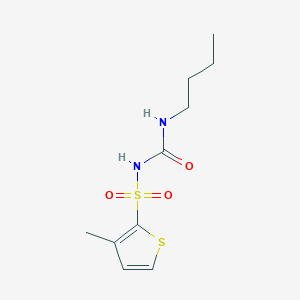
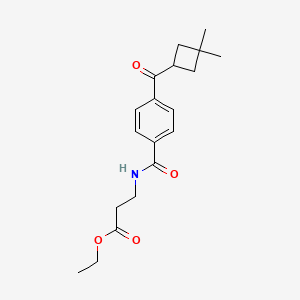
![5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8612528.png)
